![molecular formula C12H24N2O3 B11826824 6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid](/img/structure/B11826824.png)
6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid is a compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . It is a derivative of hexanoic acid, featuring an amino group attached via a six-carbon linker to the hexanoic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid typically involves the reaction of hexanoic acid derivatives with hexamethylenediamine. The reaction conditions often include:
Solvent: Methanol or water with slight heating.
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalysts: In some cases, catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters effectively.
Purification Steps: Such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Such as carboxylic acids or ketones.
Reduced Derivatives: Such as alcohols.
Substituted Products: Depending on the electrophile used, various substituted derivatives can be formed.
Applications De Recherche Scientifique
6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and as a vulcanizing agent for rubber.
Mécanisme D'action
The mechanism of action of 6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor, depending on the context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic Acid: A simpler derivative without the amino group.
6-Aminohexanoic Acid: Lacks the oxo group present in 6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid.
6-Oxohexanoic Acid: Does not have the amino group attached via the six-carbon linker.
Uniqueness
This compound is unique due to the presence of both an amino group and an oxo group, connected via a six-carbon linker. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C12H24N2O3 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
6-(6-aminohexylamino)-6-oxohexanoic acid |
InChI |
InChI=1S/C12H24N2O3/c13-9-5-1-2-6-10-14-11(15)7-3-4-8-12(16)17/h1-10,13H2,(H,14,15)(H,16,17) |
Clé InChI |
JEZCDUHGYZKMCY-UHFFFAOYSA-N |
SMILES canonique |
C(CCCNC(=O)CCCCC(=O)O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B11826741.png)
![(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B11826742.png)
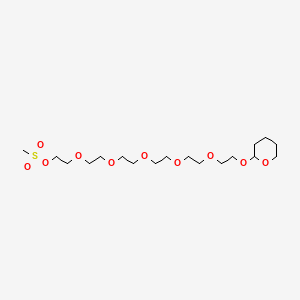
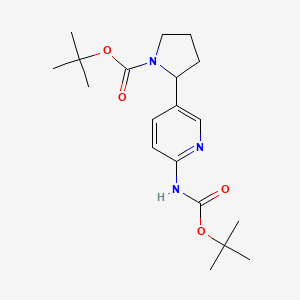

![4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid](/img/structure/B11826778.png)
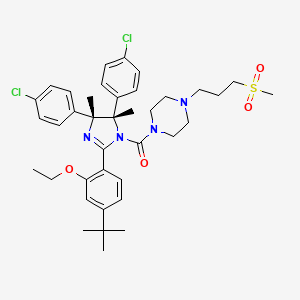
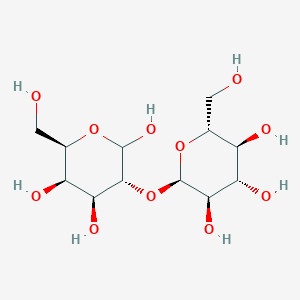
![1-(3-bromo-1-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11826808.png)

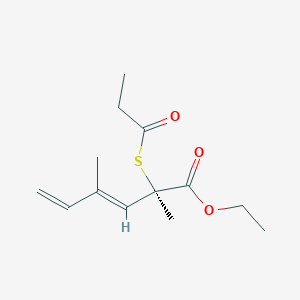
![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B11826829.png)

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11826837.png)
